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Compound of Interest

Compound Name: Gelsempervine A

Cat. No.: B12396338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gelsempervine A is a naturally occurring monoterpenoid indole alkaloid isolated from plants of

the Gelsemium genus, notably Gelsemium sempervirens. As a member of the sarpagine-type

alkaloid family, it possesses a complex chemical structure that has garnered interest within the

scientific community. This technical guide provides a comprehensive overview of the known

chemical properties of Gelsempervine A, presenting quantitative data, experimental

methodologies, and structural information relevant to researchers in the fields of natural

product chemistry, pharmacology, and drug development.

Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of Gelsempervine A is

presented below. To date, comprehensive experimental data for properties such as melting

point, pKa, and solubility are not widely available in the public domain.
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Property Value Source

Molecular Formula C₂₂H₂₆N₂O₄ [1][2]

Molecular Weight 382.5 g/mol [2][3]

Exact Mass 382.189259 g/mol [4][5]

Appearance Not reported

Melting Point Not reported

pKa Not reported

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[3]

Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of

natural products. The following sections detail the available spectroscopic data for

Gelsempervine A.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy has been instrumental in determining the structure of Gelsempervine A.

The reported chemical shifts provide insights into the proton environment within the molecule.

¹H NMR Spectral Data of Gelsempervine A (500 MHz, CDCl₃)[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.26 br s - Na-H

7.69 d 7.7 H-9

7.37 d 7.7 H-12

7.31 d 7.7 H-11

7.17 ddd 8.2, 6.4, 1.7 H-10

Note: Further assignments for the remaining protons were not available in the cited literature.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been used to determine the exact mass and

elemental composition of Gelsempervine A.

Mass Spectrometry Data

Ion m/z Source

[M+H]⁺ 383.1958 [5]

[M+H]⁺ 383.1978 [4]

Infrared (IR) Spectroscopy
Specific infrared absorption data for Gelsempervine A is not detailed in the currently available

literature. However, general IR spectra of Gelsemium alkaloid extracts have been reported,

which can provide an indication of the functional groups present.[6]

Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Gelsempervine A are

not fully described in the readily available literature. However, general methodologies for the

analysis of Gelsemium alkaloids can be adapted.
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NMR Spectroscopy Protocol (General for Gelsemium
Alkaloids)
A general protocol for obtaining NMR spectra of Gelsemium alkaloids is as follows:

Sample Preparation: Dissolve a few milligrams of the purified alkaloid in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum.

2D NMR: Perform two-dimensional NMR experiments such as COSY, HSQC, and HMBC to

establish connectivity and aid in complete structural assignment.

The workflow for NMR analysis can be visualized as follows:

NMR Analysis Workflow

Mass Spectrometry Protocol (General for Gelsemium
Alkaloids)
A typical protocol for the mass spectrometric analysis of Gelsemium alkaloids involves:

Sample Introduction: Introduce the sample, often dissolved in a suitable solvent, into the

mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Ionization: Generate ions in the gas phase. Positive ion mode is commonly used for

alkaloids.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a high-

resolution mass analyzer (e.g., Q-TOF, Orbitrap).

Detection: Detect the ions to generate a mass spectrum.
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Tandem MS (MS/MS): For structural information, select a precursor ion and subject it to

fragmentation to obtain a product ion spectrum.

The logical flow for mass spectrometry analysis is depicted below:

Sample Solution Ionization Source (e.g., ESI) Mass Analyzer (e.g., Q-TOF)

Detector

Tandem MS (MS/MS)Precursor Ion Selection

Mass Spectrum Product Ion Spectrum

Fragmentation
Fragment Ion Analysis

Click to download full resolution via product page

Mass Spectrometry Workflow

Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the signaling

pathways directly affected by Gelsempervine A. While research into the biological activities of

various Gelsemium alkaloids is ongoing, the specific mechanisms of action for Gelsempervine
A have not been elucidated. Network pharmacology studies on Gelsemium alkaloids suggest

potential involvement in pathways such as the calcium signaling pathway and MAPK signaling

pathway, though these are not specific to Gelsempervine A.[2]

Conclusion
Gelsempervine A is a structurally interesting natural product for which foundational chemical

data is still being established. This guide has compiled the currently available quantitative and

qualitative data on its chemical properties. Further research is required to fully characterize its

physicochemical properties, obtain complete spectroscopic assignments, and elucidate its

biological activities and associated signaling pathways. The experimental frameworks provided

herein offer a starting point for researchers aiming to contribute to the body of knowledge on

this intriguing alkaloid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12396338?utm_src=pdf-body-img
https://www.benchchem.com/product/b12396338?utm_src=pdf-body
https://www.benchchem.com/product/b12396338?utm_src=pdf-body
https://www.benchchem.com/product/b12396338?utm_src=pdf-body
https://www.benchchem.com/product/b12396338?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9966887/
https://www.benchchem.com/product/b12396338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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